Butyl chloromethyl carbonate
Description
Significance and Role of Alkyl Carbonates as Synthetic Intermediates
Alkyl carbonates, both cyclic and acyclic, are organic compounds that hold a significant position in organic synthesis. researchgate.net They are recognized for their utility as intermediates in the creation of pharmaceuticals and fine chemicals, as well as their use as protecting groups for alcohols. researchgate.netnih.gov The versatility of these compounds also extends to their application as polar aprotic solvents, monomers for polymers like organic glasses, synthetic lubricants, and plasticizers. researchgate.netwikipedia.org
The importance of alkyl carbonates in the chemical industry is underscored by their role as building blocks for a wide array of products. For instance, dimethyl carbonate serves as a mild methylating agent, while others are integral to the production of polycarbonates used in everything from eyeglass lenses to bulletproof glass. wikipedia.org Their low ecotoxicity and good biodegradability make them attractive options in the push for greener chemical processes. wikipedia.org Research has focused on developing efficient synthetic methods for these carbonates, moving from traditional, often hazardous, reagents to more sustainable approaches. nih.gov
The role of alkyl carbonates as synthetic intermediates can be summarized by their diverse applications:
| Application Category | Specific Use |
| Pharmaceutical Synthesis | Intermediates for producing active pharmaceutical ingredients (APIs). researchgate.net |
| Fine & Agrochemicals | Building blocks for complex, high-value chemical products. researchgate.net |
| Protecting Groups | Masking the reactivity of alcohol functional groups during multi-step synthesis. researchgate.net |
| Polymer Chemistry | Monomers for the synthesis of polycarbonates and other polymers. researchgate.netwikipedia.org |
| Reagents | Acting as alkylating or carbonylating agents in various reactions. mdpi.com |
| Green Solvents | Used as environmentally benign polar aprotic solvents. wikipedia.orgrsc.org |
Overview of Chloromethyl Carbonates in Contemporary Organic Chemistry
Within the broader family of alkyl carbonates, chloromethyl carbonates are distinguished by the presence of a chloromethyl group (-CH2Cl). This functional group imparts significant reactivity, making these compounds valuable reagents and intermediates in contemporary organic chemistry. chempanda.com The high reactivity of the chlorine atom allows it to be easily displaced in nucleophilic substitution reactions, enabling the introduction of the associated carbonate moiety onto a target molecule. gatech.edu
A primary application of chloromethyl carbonates is in the synthesis of prodrugs. For example, chloromethyl isopropyl carbonate is a key intermediate in the production of Tenofovir Disoproxil Fumarate, a drug used to treat HIV and Hepatitis B. google.comgoogle.com In this context, the chloromethyl carbonate is used to introduce lipophilic groups that can enhance the bioavailability and metabolic stability of the parent drug. Similarly, tert-butyl chloromethyl carbonate is used as a reagent to create chloromethyl esters from Boc-protected amino acids, demonstrating its utility in peptide and pharmaceutical synthesis.
The general structure of these reagents, combining a reactive chloromethyl component with a carbonate ester, makes them versatile tools for modifying the physicochemical properties of various compounds. google.com
Historical Context of Research on Chloromethyl Carbonate Derivatives
The development of synthetic methods for carbonate esters has evolved significantly over time. Historically, the synthesis of carbonates, including chloromethyl derivatives, often relied on the use of highly toxic reagents like phosgene (B1210022) and its derivatives, such as chloromethyl chloroformate. nih.govrbattalcollege.org These "phosgenation" reactions, while effective, posed significant safety and environmental hazards, often requiring anhydrous conditions and excess pyridine (B92270). rbattalcollege.org
In recent decades, a major focus of research has been the development of safer, more efficient, and environmentally benign synthetic routes. This has led to a shift away from phosgene-based chemistry towards "phosgene-free" methods. kobe-u.ac.jp Significant progress has been made in catalytic systems that utilize carbon dioxide (CO2) as a C1 source for carbonate synthesis. nih.govmdpi.com For instance, the cycloaddition of CO2 to epoxides has become a promising, 100% atom-efficient route to cyclic organic carbonates. mdpi.com
Furthermore, alternative methods for creating acyclic carbonates have been developed, such as the three-component coupling of alcohols, CO2, and alkyl halides. nih.govacs.org The synthesis of chloromethyl carbonates specifically has also seen innovation, with methods being developed that use starting materials like dimethyl carbonate or isopropyl chloroformate with paraformaldehyde, aiming for higher yields, purity, and suitability for industrial-scale production under milder conditions. google.comgoogle.com This progression reflects a broader trend in chemical synthesis towards sustainability, cost-effectiveness, and reduced environmental impact. rbattalcollege.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl chloromethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-4-9-6(8)10-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCWFHXWNITCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570557 | |
| Record name | Butyl chloromethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58304-98-6 | |
| Record name | Butyl chloromethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl chloromethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Pathways Involving Butyl Chloromethyl Carbonate
Nucleophilic Reactivity of the Carbonate Moiety
The carbonate moiety in butyl chloromethyl carbonate presents electrophilic sites that can be targeted by nucleophiles. The primary site is the carbonyl carbon, which is electron-deficient due to the electronegativity of the three oxygen atoms bonded to it. Nucleophilic attack on this carbon proceeds through a tetrahedral intermediate.
A common reaction involving this pathway is hydrolysis, where water acts as the nucleophile. Under certain conditions, particularly basic pH, the chloromethyl ester can undergo hydrolysis to form hydroxymethyl derivatives . This reactivity highlights the susceptibility of the carbonate group to attack by even weak nucleophiles. Similarly, other nucleophiles like alcohols can react at the carbonyl carbon, potentially leading to transesterification products, where the butyl group or the chloromethyl group is exchanged rbattalcollege.org. The interaction of dimethylamino pyridine (B92270) with chloromethyl chloroformate, a related compound, suggests the formation of an intermediate that is readily attacked by an alcohol nucleophile to form the desired carbonate, showcasing the electrophilicity of the carbonyl carbon rbattalcollege.org.
Role of the Chloromethyl Group in Reaction Pathways
The chloromethyl group (-CH₂Cl) is the most reactive site on the this compound molecule for many synthetic applications. The high electronegativity of the chlorine atom polarizes the C-Cl bond, making the methylene (B1212753) carbon highly electrophilic and an excellent target for nucleophiles. Furthermore, the chloride ion (Cl⁻) is a good leaving group, which facilitates nucleophilic substitution reactions.
The predominant mechanism for reactions at this site is a bimolecular nucleophilic substitution (SN2) pathway. In this process, a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. This high reactivity is a defining characteristic of chloromethyl esters and ethers, making them potent alkylating agents . A wide array of nucleophiles, including amines, thiols, and the carboxylate or phosphonate (B1237965) anions of acids, readily react at this position acs.orgresearchgate.net. This specific reactivity allows for the covalent attachment of the butoxycarbonyloxymethyl moiety to various substrates, a strategy frequently employed in the synthesis of prodrugs acs.org.
Electrophilic Properties and Alkylation Mechanisms
The electrophilic nature of the chloromethyl group makes this compound a versatile alkylating agent. It is used to introduce the butoxycarbonyloxymethyl group onto nucleophilic substrates, a transformation that is particularly valuable in pharmaceutical chemistry for modifying the properties of drug molecules acs.orggoogle.com.
The mechanism of alkylation is a classic SN2 reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the substrate (such as a phosphonic acid or a carboxylic acid) to generate the corresponding anion acs.org. This more potent nucleophile then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
For example, in the synthesis of Tenofovir Disoproxil Fumarate (TDF), the phosphonic acid precursor is alkylated with an alkyl chloromethyl carbonate in a polar, aprotic solvent using an amine base acs.orgresearchgate.net. Similarly, this compound has been used to alkylate other heterocyclic compounds in the presence of bases like triethylamine, often with an iodide salt such as tetrabutylammonium (B224687) iodide (TBAI) acting as a catalyst to enhance the reaction rate by in-situ formation of the more reactive iodomethyl intermediate google.com.
| Nucleophile (Substrate) | Alkylating Agent | Base/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Phosphonic Acid (e.g., PMPA) | This compound | Triethylamine, TBAI | Phosphonate Ester Prodrug | google.com |
| Phosphonic Acid (Tenofovir) | Isopropyl chloromethyl carbonate | Triethylamine, DIPEA | Phosphonate Ester Prodrug | acs.org |
| Carboxylic Acid | tert-Butyl chloromethyl carbonate | Not specified | Carboxylic Acid Ester | google.com |
| Boc-protected Amino Acid | tert-Butyl chloromethyl carbonate | Sodium Bicarbonate | Chloromethyl Ester |
Decarboxylation Pathways of Carbonates
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For simple linear carbonates like this compound, spontaneous decarboxylation is not a primary reaction pathway under normal conditions, unlike for β-keto acids or certain cyclic carbonates. However, degradation pathways involving the loss of CO₂ can occur under specific, often harsh, conditions such as high temperatures or in the presence of strong acids or bases.
One plausible mechanism, by analogy with studies on polycarbonates, is a "backbiting" reaction. If the molecule reacts to form an intermediate with a terminal hydroxyl or alkoxide group, this group could perform an intramolecular nucleophilic attack on the carbonate carbonyl mdpi.com. This can lead to the formation of a more stable ring structure (e.g., an epoxide) and the expulsion of the butyl carbonate anion, which could subsequently decompose to release CO₂.
Computational studies on the decarboxylation of glycerol (B35011) carbonate, a cyclic carbonate, have shown that the process can be catalyzed by acids or bases. The base-catalyzed mechanism involves deprotonation of a hydroxyl group, intramolecular ring-opening, and subsequent loss of CO₂ from a carbonate anion intermediate, though this final step has a significant energy barrier rsc.org. An acid-catalyzed pathway involves protonation of the carbonate, nucleophilic attack by the hydroxyl group, and subsequent exergonic loss of CO₂. rsc.org While these mechanisms are for a different substrate, they illustrate the types of catalytic pathways that could potentially lead to the decarboxylation of linear carbonates.
Computational Elucidation of Reaction Pathways
Computational quantum chemistry provides indispensable tools for understanding the detailed mechanisms of chemical reactions. Methods such as Density Functional Theory (DFT) allow for the mapping of reaction energy profiles and the characterization of transient species like transition states.
Transition State Analysis (e.g., Climbing-Image Nudged Elastic Band Method)
To understand the kinetics of a reaction, it is crucial to identify the transition state (TS), which represents the highest energy point along the minimum energy path (MEP) between reactants and products. The Climbing-Image Nudged Elastic Band (CI-NEB) method is a powerful algorithm for finding the MEP and locating the TS saddle point.
The method involves creating a series of "images" or replicas of the system that connect the reactant and product states. These images are connected by springs and are optimized simultaneously. In the CI-NEB variant, the image with the highest energy is made to "climb" along the path to converge exactly on the saddle point, providing a precise structure and energy for the transition state rsc.org. This method could be applied to the SN2 alkylation reaction of this compound to precisely model the transition state where the nucleophile is forming a bond to the chloromethyl carbon and the chloride is breaking its bond.
Energy Profiles of Chemical Transformations
The energy profile of a reaction provides a quantitative depiction of the energy changes that occur as reactants are converted into products. These profiles are calculated by determining the energies of all stationary points (reactants, products, intermediates) and transition states along the reaction coordinate.
DFT calculations are commonly used to compute these energies. For instance, a computational study of the alkylation of a phosphonic acid by this compound would involve calculating the free energy (ΔG) of:
The separated reactants (phosphonate anion and this compound).
The SN2 transition state.
The final products (the ester and chloride ion).
| Method/Concept | Purpose | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and energy of molecular systems. | Energies of reactants, products, intermediates; molecular orbital energies (HOMO/LUMO); charge distribution. | Predicting reactivity sites and calculating overall thermodynamics of reactions. researchgate.net |
| CI-Nudged Elastic Band (CI-NEB) | Find the Minimum Energy Path (MEP) and locate transition states. | Precise geometry and energy of the transition state; visualization of the reaction coordinate. | Modeling the SN2 alkylation pathway at the chloromethyl group. rsc.org |
| Reaction Energy Profile | Map the energy changes along a reaction coordinate. | Activation energy (kinetics), overall reaction energy (thermodynamics). | Comparing the feasibility of competing reactions, such as alkylation vs. hydrolysis. rsc.orgmdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualize electrostatic potential on the electron density surface. | Identification of electrophilic (positive potential) and nucleophilic (negative potential) regions. | Confirming the electrophilicity of the chloromethyl carbon and the carbonyl carbon. researchgate.net |
Investigation of Catalytic Cycles
The investigation of catalytic cycles involving this compound primarily revolves around its synthesis from chloromethyl chloroformate and its potential role as a reagent in subsequent catalytic transformations. While direct studies detailing a complete catalytic cycle where this compound is both consumed and regenerated are not extensively documented, the principles of its catalytic synthesis and its reactivity provide insight into plausible catalytic pathways.
Research into the synthesis of related alkyl chloromethyl carbonates, such as tert-butyl chloromethyl carbonate, has shed light on effective catalytic systems. One-pot protocols have been developed for the transformation of chloromethyl chloroformate into corresponding carbonates using alcohols in the presence of a catalytic system comprising 4-dimethylaminopyridine (B28879) (DMAP) and dimethylformamide (DMF). rbattalcollege.org In this process, DMAP and DMF are essential for the reaction to proceed efficiently. rbattalcollege.org
The proposed mechanism for this type of transformation involves the activation of chloromethyl chloroformate by the catalytic system, facilitating the nucleophilic attack by the alcohol. While a detailed catalytic cycle for this specific synthesis has not been fully elucidated in the provided literature, the essential role of both DMAP and DMF suggests a synergistic interaction. It is plausible that DMF acts as a solvent and potentially as a co-catalyst, while DMAP, a well-known nucleophilic catalyst, likely forms a reactive intermediate with the chloromethyl chloroformate, which is then attacked by the alcohol.
Furthermore, studies on the synthesis of cyclic carbonates from epoxides and carbon dioxide offer analogous catalytic cycles that can inform our understanding of how this compound might behave in catalytic processes. These reactions are often catalyzed by a variety of systems, including organocatalysts and metal complexes. mdpi.comrsc.orgnih.gov A common mechanistic theme involves the activation of the epoxide by the catalyst, followed by a nucleophilic attack that leads to the ring-opening of the epoxide. rsc.orglsbu.ac.uk
For instance, in the synthesis of chloromethyl ethylene (B1197577) carbonate from epichlorohydrin (B41342) and CO2 catalyzed by systems like Zr/ZIF-8, the catalyst activates the epoxide ring. mdpi.com This is followed by a nucleophilic attack, leading to the formation of the cyclic carbonate. lsbu.ac.ukmdpi.com The catalyst is then regenerated to participate in the next cycle.
Based on these analogous systems, a hypothetical catalytic cycle involving this compound as a reagent could be envisioned, for example, in the functionalization of a substrate with a butoxycarbonylmethyl group. In such a cycle, a catalyst would first interact with the substrate to increase its nucleophilicity. This activated substrate would then react with this compound, leading to the transfer of the butoxycarbonylmethyl group and the release of a chloride ion. The catalyst would then be regenerated in a subsequent step.
The table below summarizes the key components and conditions in the catalytic synthesis of a related compound, tert-butyl chloromethyl carbonate, which serves as a model for the catalytic processes involving alkyl chloromethyl carbonates.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chloromethyl chloroformate | tert-butanol (B103910) | DMAP/DMF | tert-butanol | 85 | 89 | rbattalcollege.org |
| Chloromethyl chloroformate | tert-butanol | DMAP | tert-butanol | 85 | < 20 | rbattalcollege.org |
| Chloromethyl chloroformate | tert-butanol | DMF | tert-butanol | 85 | < 15 | rbattalcollege.org |
This data underscores the critical role of the synergistic catalytic system in achieving high yields for the synthesis of alkyl chloromethyl carbonates. The investigation into these and related catalytic cycles is crucial for the development of efficient and selective synthetic routes utilizing compounds like this compound.
Applications of Butyl Chloromethyl Carbonate in Organic Transformations
As Reagents in Synthetic Strategies
Butyl chloromethyl carbonate serves as a key reagent in several synthetic strategies, most notably in the formation of carbonate functionalities and in alkylation reactions.
Introduction of Carbonate Functional Groups
A primary application of this compound lies in its ability to introduce carbonate functional groups into molecules. This is typically achieved through the reaction of its precursor, chloromethyl chloroformate, with butanol. A general and efficient method for the synthesis of various carbonates from chloromethyl chloroformates has been developed. rbattalcollege.org This process involves reacting the chloromethyl chloroformate with an alcohol, in this case, butanol, to yield the corresponding carbonate. rbattalcollege.org The reaction is often carried out in the presence of a base, such as dimethylamino pyridine (B92270), and a solvent like dimethylformamide. rbattalcollege.org
The general scheme for the synthesis of this compound from chloromethyl chloroformate is as follows:
Scheme 1: Synthesis of this compound
In the presence of a base to neutralize the generated HCl.
This method provides a scalable and environmentally suitable procedure for preparing carbonates in good to excellent yields. rbattalcollege.org The resulting this compound can then be used to introduce the butoxycarbonylmethyl protecting group or as an intermediate in further synthetic steps.
Alkylation Reactions (e.g., O-alkylation, N-alkylation)
The chloromethyl group in this compound is an effective alkylating agent, reacting with various nucleophiles such as alcohols (O-alkylation) and amines (N-alkylation). nih.govresearchgate.net The reactivity of the C-Cl bond allows for the introduction of the butoxycarbonylmethyl moiety onto a range of substrates.
O-Alkylation: While direct examples with this compound are not extensively detailed in the provided literature, the principle of O-alkylation can be inferred from similar reactions. For instance, the O-alkylation of acids using alkyl halides in the presence of a base like cesium carbonate is a well-established method. google.com By analogy, this compound can react with phenolic or alcoholic hydroxyl groups to form the corresponding ethers.
N-Alkylation: The N-alkylation capabilities of similar chloro- and bromo-alkyl compounds are well-documented. For example, the alkylation of 7-chloro-1,5-benzodiazepine-2,4-diones has been successfully carried out with various alkylating agents, including n-butyl bromide, under phase transfer catalysis conditions. researchgate.net This demonstrates the feasibility of using the butyl group for N-alkylation. In the context of this compound, the reactive site would be the chloromethyl group, leading to N-butoxycarbonylmethylation. A study on the N-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one with 2-chloroacetamide (B119443) highlights the reactivity of α-halo carbonyl compounds in N-alkylation reactions. la-press.org
Derivatization Reactions of this compound Itself
This compound can undergo further transformations to yield a variety of useful derivatives. These reactions primarily involve the modification of the chloromethyl group.
Halogen Exchange Reactions (e.g., Bromo- and Iodo-derivates)
The chlorine atom in this compound can be readily exchanged for other halogens, such as bromine and iodine, to create more reactive alkylating agents. A general procedure for such halogen exchange reactions involves treating the chloromethyl compound with a suitable halide salt. googleapis.com
Synthesis of Butyl Bromomethyl Carbonate: Treatment of a chloromethyl formyl reagent with lithium bromide or sodium bromide at temperatures ranging from 40-80°C can yield the corresponding bromomethyl derivative. googleapis.com
Synthesis of Butyl Iodomethyl Carbonate: Similarly, reacting the chloromethyl compound with sodium iodide at temperatures between room temperature and 60°C can produce the iodomethyl analog. googleapis.com The resulting tert-butyl (iodomethyl) carbonate has been synthesized and characterized. googleapis.com
These halogen exchange reactions are valuable as bromo- and especially iodo-derivatives are often more reactive in subsequent nucleophilic substitution reactions.
Conversion to Sulfonate Derivatives
The chloromethyl group of this compound can be converted into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. A general method for this transformation involves reacting the chloromethyl formyl reagent with a silver salt of a sulfonic acid, such as p-methyl benzene (B151609) sulfonic acid (silver tosylate). googleapis.com This reaction is typically carried out at temperatures ranging from room temperature to 90°C and results in the formation of the corresponding ((methylsulfonyl)oxy) methyl formyl reagent. googleapis.com The conversion of an alcohol to a sulfonate ester is a key strategy to enhance its reactivity as a leaving group. libretexts.orgyoutube.com
Role as Precursors for Other Chemical Compounds
Due to its reactive chloromethyl group and carbonate functionality, this compound serves as a valuable precursor for the synthesis of more complex molecules. It is a useful building block in the preparation of various compounds, including pharmaceuticals and agrochemicals. googleapis.comgoogle.com
For instance, chloromethyl carbonates are utilized in the synthesis of nucleoside phosphate (B84403) and phosphonate (B1237965) prodrugs. acs.org The chloromethyl carbonate can be coupled with a nucleoside monophosphate to form a prodrug, which can enhance the parent drug's bioavailability. acs.org
Another example of its role as a precursor is in the synthesis of more elaborate structures where the butoxycarbonylmethyl group is incorporated. For example, tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-l,3-dioxan-4-yl)acetate can be converted to tert-butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-l,3-dioxan-4-yl)acetate by reaction with tetrabutylammonium (B224687) acetate (B1210297), showcasing the utility of the chloromethyl group as a handle for further functionalization. google.com The synthesis of various cyclic carbonates also highlights the importance of chloromethylated precursors. unimi.itresearchgate.netgoogle.com
Spectroscopic Characterization of Butyl Chloromethyl Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential analytical tool for elucidating the molecular structure of Butyl Chloromethyl Carbonate by providing information about the chemical environment of its hydrogen and carbon atoms.
Proton NMR (¹H NMR) for Structural Elucidation (e.g., Chloromethyl Group Signals)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of a molecule by identifying the number and environment of hydrogen atoms (protons). In this compound, the most distinctive signal is that of the chloromethyl group (Cl-CH₂-O). These protons are situated between an electronegative chlorine atom and an oxygen atom, causing their signal to appear significantly downfield.
The protons of the n-butyl group exhibit characteristic splitting patterns and chemical shifts. The terminal methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) groups appear as multiplets due to coupling with adjacent protons. The methylene group attached to the carbonate oxygen (O-CH₂) is shifted further downfield compared to the other methylene groups in the butyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and standard chemical shift values.)
| Assignment | Structure Fragment | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |
| a | Cl-CH₂ -O | 5.75 | Singlet (s) |
| b | -O-CH₂ -CH₂-CH₂-CH₃ | 4.25 | Triplet (t) |
| c | -O-CH₂-CH₂ -CH₂-CH₃ | 1.70 | Sextet |
| d | -O-CH₂-CH₂-CH₂ -CH₃ | 1.42 | Sextet |
| e | -O-CH₂-CH₂-CH₂-CH₃ | 0.95 | Triplet (t) |
The interactive table allows for sorting and filtering of the predicted proton NMR data.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis (e.g., Carbonate Carbonyl Signal)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. A key signal in the ¹³C NMR spectrum of this compound is the resonance from the carbonate carbonyl carbon (C=O), which typically appears far downfield, often around 155 ppm. chemicalbook.combhu.ac.in The carbon of the chloromethyl group (Cl-CH₂-O) is also highly deshielded and appears at a characteristic chemical shift. The four distinct carbon atoms of the n-butyl group can be resolved, with their chemical shifts decreasing as their distance from the electron-withdrawing carbonate group increases. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and established spectral databases.)
| Assignment | Structure Fragment | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
| 1 | C =O | 154.5 |
| 2 | Cl-C H₂-O | 82.5 |
| 3 | -O-C H₂-CH₂-CH₂-CH₃ | 69.8 |
| 4 | -O-CH₂-C H₂-CH₂-CH₃ | 30.5 |
| 5 | -O-CH₂-CH₂-C H₂-CH₃ | 18.8 |
| 6 | -O-CH₂-CH₂-CH₂-C H₃ | 13.6 |
The interactive table provides a sortable list of predicted carbon-13 NMR signals.
Advanced NMR Techniques (e.g., DEPT-135)
Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment is particularly useful for assigning the carbon signals of the butyl group in this compound.
In a DEPT-135 spectrum:
CH₃ groups appear as positive signals.
CH₂ groups appear as negative signals (inverted peaks).
CH groups appear as positive signals.
Quaternary carbons (like the carbonate carbonyl, C=O) are absent. ambeed.comfigshare.com
For this compound, a DEPT-135 spectrum would show a positive signal for the terminal methyl carbon of the butyl group and negative signals for the three methylene carbons (the two in the butyl chain and the one in the chloromethyl group). This information, combined with the standard broadband-decoupled ¹³C NMR spectrum, allows for unambiguous assignment of each carbon atom in the molecule. figshare.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₁₁ClO₃), the exact monoisotopic mass can be calculated and compared to the experimental value for confirmation. The theoretical monoisotopic mass is 166.03967 Da. chemicalbook.com HRMS analysis can verify this mass with high precision (typically within 5 ppm), confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. chemicalbook.com
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁ClO₃ |
| Monoisotopic Mass | 166.03967 Da |
| Predicted [M+H]⁺ | 167.04695 m/z |
| Predicted [M+Na]⁺ | 189.02889 m/z |
This interactive table summarizes the key mass spectrometry data for the compound. chemicalbook.com
Ionization Techniques (e.g., Electrospray Ionization Positive Mode)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound without causing significant fragmentation. The analysis is typically performed in the positive ion mode (ESI+). In this mode, the molecule is often protonated or forms adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). chemicalbook.com The detection of these adducts, particularly the protonated molecule [M+H]⁺, in the mass spectrum serves as a clear indicator of the compound's molecular weight. chemicalbook.comchemicalbook.com
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared and Fourier Transform Infrared spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the specific vibrational modes of the molecule's bonds. For this compound (C₆H₁₁ClO₃), the key functional groups are the carbonate group (O-C=O), the butyl group (-C₄H₉), and the chloromethyl group (-CH₂Cl).
The analysis of the FTIR spectrum of this compound would reveal characteristic absorption bands that confirm the presence of these groups. While a specific spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on data from analogous compounds and general spectroscopic principles.
Key Vibrational Modes for this compound:
Carbonyl (C=O) Stretching: The most prominent and diagnostic absorption band in the spectrum of an alkyl carbonate is the carbonyl (C=O) stretch. For saturated, open-chain alkyl carbonates, this strong absorption is typically observed in the range of 1760–1740 cm⁻¹. This peak's high intensity is due to the large change in dipole moment during the stretching vibration.
C-O-C Stretching: The carbonate functional group is characterized by two C-O single bonds. The asymmetric stretching of the O-C-O linkage results in a strong absorption band typically found between 1280 cm⁻¹ and 1240 cm⁻¹. A corresponding symmetric stretch is also present, though it is often weaker.
Alkyl C-H Stretching and Bending: The butyl group gives rise to characteristic absorptions for sp³-hybridized C-H bonds. Asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups appear in the fingerprint region, typically around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl symmetric bending).
C-Cl Stretching: The vibration of the carbon-chlorine (C-Cl) bond is expected to appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. These absorptions can sometimes be weak and difficult to definitively assign, as they fall in a region with many other vibrational modes. For a similar molecule, N-[1-(chloromethyl)propyl]acetamide, a C-Cl stretch was observed at 550 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonate (C=O) | Stretching | 1760 - 1740 | Strong |
| Carbonate (O-C-O) | Asymmetric Stretching | 1280 - 1240 | Strong |
| Alkyl (C-H) | Stretching | 2960 - 2850 | Medium to Strong |
| Alkyl (CH₂/CH₃) | Bending | 1470 - 1370 | Medium |
| Alkyl Halide (C-Cl) | Stretching | 800 - 600 | Weak to Medium |
This table is generated based on established infrared spectroscopy correlation charts and data from analogous compounds.
Identification of this compound via IR spectroscopy is often confirmed by comparing its spectrum to that of a reference standard, ensuring that the absorption maxima align at the same wavelengths.
Chromatographic Analysis and Separation Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of organic carbonates. Specific methodologies have been developed to achieve effective separation from related compounds and reaction matrix components.
A specialized HPLC method known as ion-moderated partition chromatography has been successfully developed for the separation of common organic carbonates. nih.govresearchgate.net This technique is particularly useful for analyzing complex mixtures, such as those found in the electrolytes of lithium-ion batteries. nih.govunl.edu The method typically employs an isocratic, aqueous mobile phase, which simplifies the analytical process. researchgate.netunl.edu This approach allows for the separation of various organic carbonates, providing a reliable framework for the analysis of Butyl chloromethyl carbonate. nih.gov
The choice of column chemistry is critical for achieving the desired separation in HPLC.
Ion Exclusion: This is the primary mechanism in ion-moderated partition HPLC. unl.edu The separation is accomplished using a strong acid cation-exchange column with a polystyrene-divinylbenzene resin backbone and an exchangeable hydrogen ion. unl.edu This type of column separates slightly ionized or non-ionized particles, like organic carbonates, while excluding highly ionized species. phenomenex.com The mechanism involves multiple modes of interaction, including ion exclusion, reversed-phase, and normal-phase partition. unl.edu
C18 Reversed-Phase: C18 reversed-phase silica (B1680970) columns are also commonly used for the HPLC analysis of organic carbonates. unl.edu In this technique, separation is based on the hydrophobicity of the analytes. unl.eduphenomenex.com The stationary phase is non-polar (e.g., C18), while the mobile phase is a polar solvent, typically a mixture of water and acetonitrile (B52724) or methanol. phenomenex.com Compounds are eluted in order of increasing hydrophobicity as the concentration of the organic solvent in the mobile phase increases. phenomenex.com While effective, these methods may require gradient pumps and mixers to optimize the separation of carbonates with similar hydrophobicities. unl.edu
Following separation, sensitive and appropriate detection methods are required for quantification.
Refractive Index Detector (RID): The RID is a universal detector that is frequently used for analyzing organic carbonates with the ion-moderated partition HPLC method. nih.govresearchgate.net It measures the difference in the refractive index between the mobile phase and the eluting analyte. taylorandfrancis.comthermofisher.com While it is sensitive to all sample compounds, it is also highly sensitive to temperature fluctuations and is not suitable for gradient elution, making it ideal for the isocratic methods used in ion-moderated partition chromatography. unl.edutaylorandfrancis.com
Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, can also be employed. scioninstruments.com This detector measures absorbance across a wide range of UV-Vis wavelengths simultaneously. scioninstruments.com A key advantage of the DAD is its ability to provide spectral information for each peak, which can be used to assess peak purity and help in the identification of unknown compounds. biotage.com For an analyte to be detected, it must absorb light within the detector's wavelength range. scioninstruments.com
For any analytical method to be considered reliable and accurate, it must be validated. The validation of HPLC methods for organic carbonates, which would be applicable to this compound, involves assessing several key parameters according to guidelines from the International Conference on Harmonization (ICH). unl.edu
| Parameter | Description | Typical Findings for Organic Carbonate Analysis |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iajps.comscholarsresearchlibrary.com | The ion-moderated partition method demonstrates excellent specificity, capable of separating various carbonates from their precursor alcohols. unl.edu |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. iajps.com | Calibration curves for organic carbonates typically show excellent linear regression, with correlation coefficients (R²) greater than 0.9990. nih.govresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com It is often determined as the concentration corresponding to a signal-to-noise ratio of 3. unl.edu | For common organic carbonates, LODs in the range of 3.8 to 30.8 ppm have been reported using ion-moderated HPLC with RID. nih.govresearchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com It is often determined as the concentration corresponding to a signal-to-noise ratio of 10. unl.edu | LOQ values for organic carbonates have been established between 0.01 and 0.1 g/L in validated methods. researchgate.net |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). iajps.com | Validated methods show high precision, with RSD values typically less than 0.4%. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by analyzing known standards. scholarsresearchlibrary.comsigmaaldrich.com | Recovery values for organic carbonates in validated HPLC methods have been demonstrated to be within a range of 92% to 114%. researchgate.net |
Detection Methods (e.g., Refractive Index Detector, Diode Array Detector)
Gas Chromatography (GC)
Gas chromatography is another principal technique for the analysis of organic carbonates, particularly for those that are volatile.
GC is widely utilized for the separation and quantification of volatile organic compounds, including carbonates. researchgate.netlancashire.ac.uk The technique is often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) for detection and identification. researchgate.netchromatographyonline.com GC-MS is considered a "gold standard" for identifying volatile organic substances. lancashire.ac.uk
Methods such as dynamic headspace GC-MS have been developed for the quantitative analysis of volatile organic carbonates like dimethyl carbonate and propylene (B89431) carbonate. nih.gov This technique is advantageous as it reduces complex sample handling and the potential for errors associated with direct injection methods. nih.gov However, a potential drawback of GC is that the high temperatures used in the injection port and oven can cause the decomposition of some cyclic carbonates. unl.edu Therefore, method development for this compound would need to consider its thermal stability.
Derivatization Strategies for Enhanced Volatility and Thermal Stability in GC Analysis
Acylation
Purification Techniques (e.g., Flash Chromatography, Column Chromatography, Crystallization)
Following synthesis, crude chemical products are rarely pure and require purification to remove unreacted starting materials, reagents, and side products. For this compound and related esters, standard organic chemistry purification techniques are employed.
Flash Chromatography and Column Chromatography
Column chromatography is a fundamental preparative technique used to purify individual compounds from a mixture. researchgate.net Flash chromatography is a modification of traditional column chromatography that uses moderate pressure to force the solvent through the column, significantly speeding up the separation process. researchgate.netbiotage.com It is a standard method for purifying reaction products in organic synthesis.
The purification of this compound and analogous compounds by flash or column chromatography is documented in the literature. googleapis.comgoogle.com The general procedure involves:
Stationary Phase : Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds. hawachhplccolumn.com
Mobile Phase (Eluent) : A mixture of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used. mpg.dersc.org The ratio of the solvents is optimized to achieve good separation, often starting with a lower polarity mixture and gradually increasing the polarity (gradient elution). For example, purification might be achieved using a hexane/ethyl acetate system. rsc.org
Fraction Collection : The eluent is collected in fractions, which are then analyzed (often by TLC) to identify those containing the pure desired product. The solvent is then removed from the combined pure fractions by evaporation. rsc.org
Crystallization
Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. A crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the decreasing solubility causes the desired compound to form pure crystals, leaving impurities behind in the solution. While this compound is a liquid at room temperature, crystallization can be used to purify solid starting materials or solid derivatives. sigmaaldrich.com The process has been noted for the purification of related compounds and intermediates in synthetic pathways. google.comgoogle.com
Theoretical and Computational Studies of Butyl Chloromethyl Carbonate
Molecular Structure and Conformation
Computational chemistry is a cornerstone for determining the most stable three-dimensional arrangement of atoms in a molecule and for exploring the various shapes, or conformations, it can adopt through the rotation of its single bonds.
These calculations can also map out the potential energy surface of the molecule as a function of bond rotation, revealing the relative energies of different conformers. The flexible butyl group, in particular, gives rise to numerous possible conformations, and DFT can be used to identify the most stable (lowest energy) forms that are likely to be present at equilibrium. Studies on related compounds, such as chloromethyl-containing coumarins, have successfully used DFT to correlate calculated geometries with experimental data. researchgate.net
Table 1: Typical Structural Parameters Determined by DFT Calculations
| Parameter Type | Description | Relevance to Butyl Chloromethyl Carbonate |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., in Ångstroms, Å). | Determines the distances for C=O, C-O, C-C, C-H, and C-Cl bonds. |
| Bond Angles | The angle formed between three connected atoms (e.g., in degrees, °). | Defines the geometry around each atom, such as the O-C-O angle in the carbonate group. |
| Dihedral Angles | The angle between two intersecting planes, used to define conformational isomers (e.g., in degrees, °). | Describes the rotation around C-C and C-O single bonds, defining the shape of the butyl chain. |
This table describes the types of data obtained from DFT calculations, not specific values for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They are often more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other methods.
Ab initio calculations are employed for the same purposes as DFT—geometry optimization and conformational analysis—and are particularly valuable for systems where DFT functionals may not be reliable. For instance, elucidating the mechanism for alkyl carbonate formation from ethylene (B1197577) carbonate radical anions has been achieved using ab initio molecular dynamics, highlighting the power of these methods in complex reactive systems. acs.org
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the "functional" (for DFT) and the "basis set."
A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311G+(d,p) or the correlation-consistent cc-pVTZ, provide more flexibility to describe the distribution of electrons, leading to more accurate results at a higher computational cost. researchgate.net
A functional is the part of the DFT calculation that approximates the exchange-correlation energy—a complex quantum mechanical term. Different functionals are designed for different tasks.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been one of the most widely used in chemistry for its robust performance across a range of applications, including geometry optimization and vibrational frequency analysis. researchgate.net
M06-2X (Minnesota, 2006, with 2X exchange) is a high-nonlocality hybrid meta-GGA functional. It is particularly well-suited for main-group thermochemistry, kinetics, and analyses of non-covalent interactions.
PBE1PBE (Perdew-Burke-Ernzerhof) , often called PBE0, is another popular hybrid functional that mixes a percentage of exact exchange from Hartree-Fock theory with the PBE generalized gradient approximation.
Table 2: Comparison of Common DFT Functionals
| Functional | Type | Key Characteristics & Typical Applications |
| B3LYP | Hybrid GGA | General-purpose functional; good for molecular structures and vibrational spectra of standard organic molecules. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Excellent for main-group chemistry, reaction kinetics, and systems with non-covalent interactions. |
| PBE1PBE | Hybrid GGA | A parameter-free functional often used for a wide range of chemical problems, providing reliable electronic properties. |
This table provides a general comparison of functionals and does not imply their specific use on this compound in published literature.
Ab Initio Methods
Reactivity and Reaction Mechanism Predictions
Computational methods are invaluable for predicting the chemical reactivity of a molecule, offering insights into which parts of the molecule are likely to engage in reactions and what the energetic barriers to those reactions are.
The reactivity of a molecule is largely governed by its electronic structure, which can be visualized and quantified using FMO and MEP analyses.
Frontier Molecular Orbitals (FMOs) : The FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and acts as an electron donor in reactions. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms.
The LUMO is the lowest-energy orbital that is empty of electrons and acts as an electron acceptor. The LUMO is likely localized on the chloromethyl group, specifically the antibonding σ* orbital of the C-Cl bond, making this site susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) : An MEP map projects the electrostatic potential onto the molecule's electron density surface. This visualization tool helps in predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.net
Negative Regions (Red/Yellow) : These areas are rich in electrons and correspond to sites of nucleophilic character, which are attractive to electrophiles. In this compound, the most negative potential would be centered on the carbonyl oxygen atom.
Positive Regions (Blue) : These areas are electron-deficient and correspond to sites of electrophilic character, which are susceptible to attack by nucleophiles. Positive potential would be expected around the hydrogen atoms and, significantly, the carbon atom of the chloromethyl group.
By combining the insights from FMO and MEP analyses with calculations of reaction pathways and their associated energy barriers (transition states), computational chemistry can predict the outcome of chemical reactions.
For this compound, a primary reaction of interest is nucleophilic substitution, where the chloride is replaced by a nucleophile. Computational models can predict the selectivity of this reaction. For example, by calculating the activation energies for an attack at the chloromethyl carbon versus an attack at the carbonyl carbon, a model could confirm that the former is the much more likely pathway.
Furthermore, these methods can elucidate entire reaction mechanisms. Automated reaction network generation, which uses DFT to calculate the thermodynamics of vast numbers of potential species and pathways, has been used to predict the formation mechanisms of related lithium alkyl carbonates in battery electrolytes. lbl.govosti.gov Such an approach could be used to map out the decomposition or reaction pathways of this compound under various conditions, predicting the most likely products and intermediates.
Electronic Properties: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
Vibrational Frequency Calculations and Spectroscopic Correlation
The study of molecular vibrations is crucial for the structural elucidation of compounds like this compound. Computational chemistry, particularly through methods like Density Functional Theory (DFT), enables the prediction of vibrational frequencies, which can then be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov
Theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional being a common choice, often paired with a basis set such as 6–311++G(d,p). nih.govuva.es These calculations provide a set of normal modes, each corresponding to a specific molecular vibration. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors inherent in the computational model, thereby improving agreement with experimental results. nih.gov The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions, is commonly performed using Potential Energy Distribution (PED) analysis. uva.es
For this compound, several characteristic vibrational modes are expected. The most prominent would be the carbonyl (C=O) stretching vibration, which is highly polar and thus gives a strong absorption band in the IR spectrum, typically in the range of 1740–1660 cm⁻¹. mdpi.com Other key vibrations include the C-O stretching of the carbonate group, C-Cl stretching, and various C-H stretching and bending modes from the butyl group. By comparing the computed spectrum with experimental FT-IR and Raman data, a detailed and accurate assignment of the vibrational bands can be achieved, confirming the molecular structure. While specific experimental data for this compound is not available in the cited literature, the expected frequencies can be estimated based on related carbonate compounds.
Table 1: Expected Vibrational Frequencies for this compound Based on Analogous Compounds
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Analogous Compound/Group Reference |
| Asymmetric C-H Stretching (CH₃, CH₂) | 3000 - 2900 | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com |
| Symmetric C-H Stretching (CH₂, CH₃) | 2950 - 2850 | LiPF₆ in Carbonate Solvents researchgate.net |
| Carbonyl (C=O) Stretching | 1776 - 1720 | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com, LiPF₆ in Dimethyl Carbonate researchgate.net |
| C-O Stretching (Carbonate) | 1310 - 1039 | 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid mdpi.com |
| C-Cl Stretching | ~700 | 2-chloroquinoline-3-carboxaldehyde nih.gov |
Intermolecular Interactions and Self-Association Phenomena
The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions. As a polar molecule containing a carbonyl group and a chlorine atom, it is expected to exhibit significant dipole-dipole interactions. smolecule.com These are complemented by weaker, ubiquitous van der Waals forces.
A key phenomenon arising from these interactions is self-association, where molecules aggregate to form larger structures like dimers or oligomers. researchgate.net Studies on analogous linear and cyclic alkyl carbonates, such as dimethyl carbonate (DMC) and ethylene carbonate (EC), have shown that self-association occurs primarily through weak C-H···O hydrogen bonds. researchgate.netacs.org In these interactions, a hydrogen atom from an alkyl group of one molecule interacts with the electronegative carbonyl oxygen atom of a neighboring molecule. researchgate.net
For this compound, a similar mechanism is anticipated. The hydrogen atoms on the butyl group and the chloromethyl group can act as proton donors, while the highly polarized carbonyl oxygen serves as the proton acceptor. Computational studies on molecules like dimethyl carbonate have shown that these C-H···O interactions, while weaker than conventional hydrogen bonds, are significant enough to influence the liquid structure. researchgate.net The binding energy for a dimethyl carbonate dimer, for instance, has been calculated to be approximately 1.7 kcal/mol. researchgate.net The presence of the electronegative chlorine atom in this compound may further influence the electronic distribution and the strength of these intermolecular interactions.
Table 2: Calculated Binding Energies for Dimers of Related Carbonate Compounds
| Dimer Composition | Binding Energy, D₀ (BSSE) (kcal/mol) | Computational Method | Reference |
| Dimethyl Carbonate (DMC) | 1.7 | B3LYP/6-311++G | researchgate.net |
| Ethylene Carbonate (EC) | 5.1 | B3LYP/6-311++G | researchgate.net |
| Propylene (B89431) Carbonate (PC) | 4.7 | B3LYP/6-311++G | researchgate.net |
| Vinylene Carbonate (VC) | 3.0 | B3LYP/6-311++G | researchgate.net |
| DMC / EC Cross-Dimer | 2.8 | B3LYP/6-311++G** | researchgate.net |
Statistical Modeling for Process Optimization
Statistical modeling is a powerful tool for optimizing the synthesis of chemical compounds, allowing for the efficient investigation of the effects of multiple process variables on a desired outcome, such as product yield or purity. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques particularly useful for developing, improving, and optimizing processes. mdpi.com
The application of RSM to the synthesis of this compound would involve identifying key independent variables and the desired responses. Based on analogous syntheses, such as that of chloromethyl ethylene carbonate (CMEC), these variables could include reaction temperature, pressure, catalyst loading, and reaction time. mdpi.comlsbu.ac.uk The primary responses would likely be the conversion of reactants and the yield of this compound. mdpi.com
A common experimental design used in RSM is the Box-Behnken Design (BBD), which is an efficient, three-level design for fitting a second-order polynomial model. mdpi.com This design would specify a set of experimental runs with different combinations of the variable levels (low, medium, and high).
Table 3: Example of Experimental Design Variables and Levels for Process Optimization using Box-Behnken Design (BBD)
| Independent Variable | Units | Code | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |
| Reaction Temperature | K | x₁ | 343 | 353 | 363 |
| Pressure | bar | x₂ | 7 | 9 | 11 |
| Catalyst Loading | w/w % | x₃ | 8 | 10 | 12 |
| Reaction Time | h | x₄ | 8 | 10 | 12 |
Note: This table is an illustrative example based on the optimization of the synthesis of chloromethyl ethylene carbonate. mdpi.com
After conducting the experiments, the data would be fitted to a quadratic regression equation of the following form:
Y = β₀ + Σ βᵢxᵢ + Σ βᵢᵢxᵢ² + Σ βᵢⱼxᵢxⱼ
Where Y is the predicted response (e.g., yield), β₀ is the constant coefficient, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, and xᵢ and xⱼ are the coded values of the independent variables. mdpi.com
Analysis of variance (ANOVA) would then be used to determine the statistical significance of the model and of each term in the regression equation. This analysis helps to identify which variables and interactions have the most significant impact on the response. The final model can then be used to generate response surfaces and contour plots, which graphically illustrate the relationship between the variables and the response, allowing for the determination of the optimal conditions to maximize the yield of this compound. mdpi.com For the analogous synthesis of CMEC, optimal conditions of 353 K, 11 bar CO₂ pressure, and 12 hours with a 12% (w/w) catalyst loading resulted in a 93% conversion and 68% yield. mdpi.com
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthesis Methods
Carbon Dioxide Utilization in Carbonate Synthesis
Carbon dioxide, a major greenhouse gas, is increasingly being viewed as a renewable and abundant C1 building block for the synthesis of valuable chemicals, including organic carbonates. scitechnol.comnih.govresearchgate.netrwth-aachen.de The chemical fixation of CO2 into epoxides to produce cyclic carbonates is a highly researched, atom-economic, and industrially relevant reaction. nih.govresearchgate.net This transformation is not only environmentally beneficial but also offers a sustainable alternative to traditional methods that use toxic substances like phosgene (B1210022). scitechnol.com
The synthesis of chloromethyl ethylene (B1197577) carbonate through the reaction of epichlorohydrin (B41342) and CO2 has gained significant attention. mdpi.com This process directly utilizes CO2 as a raw material, contributing to carbon capture and utilization (CCU) strategies. mdpi.com The development of efficient catalytic systems is crucial for activating the thermodynamically stable CO2 molecule under mild conditions, making the process more energy-efficient and scalable. nih.gov
Novel Catalyst Design and Immobilization
Catalyst innovation is at the heart of advancing carbonate synthesis. The focus is on developing highly active, selective, and reusable catalysts. Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. gychbjb.comlsbu.ac.uk
Metal-Organic Frameworks (MOFs) have emerged as promising candidates. For example, a zirconium-based MOF, Zr/ZIF-8, has been developed for the synthesis of chloromethyl ethylene carbonate from CO2 and epichlorohydrin. mdpi.comlsbu.ac.uk This catalyst is notable for its high stability, reusability for up to seven cycles without significant loss of activity, and its effectiveness in solvent-free and co-catalyst-free conditions. mdpi.comlsbu.ac.uk
Immobilization of homogeneous catalysts onto solid supports is another key strategy. gychbjb.comrsc.org This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. gychbjb.com Ionic liquids, for instance, can be immobilized on materials like silica (B1680970) or polystyrene to create efficient and recyclable catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. gychbjb.comrsc.orgresearchgate.net Lipases immobilized on magnetic nanoflowers have also been explored as biocatalysts for carbonate synthesis, offering an eco-friendly enzymatic route. acs.org
| Catalyst System | Substrate | Product | Conversion (%) | Yield (%) | Source |
| Zr/ZIF-8 | Epichlorohydrin & CO2 | Chloromethyl ethylene carbonate | 93 | 68 | mdpi.com |
| Ceria lanthana doped zirconia | Styrene oxide & CO2 | Styrene carbonate | 84 | 52 | lsbu.ac.uk |
| 4%Au@PEI-MOF1 | Glycerol (B35011) & CO2 | Glycerol Carbonate | - | 42 | nih.gov |
| MgPSCN | Glycerol & Urea | Glycerol Carbonate | 70.05 | 45.85 | mdpi.com |
Exploration of Novel Reactivity and Transformation Pathways
Research is ongoing to discover new reactions and transformations involving butyl chloromethyl carbonate and related compounds. Its structure, featuring a reactive chloromethyl group and a carbonate linkage, makes it a versatile intermediate for organic synthesis. evitachem.com
One key area of exploration is its use in chloromethylation reactions, a fundamental process for introducing a chloromethyl group into various molecules, which is a critical step in the synthesis of many pharmaceuticals and fine chemicals. evitachem.com Furthermore, efficient and scalable processes are being developed to synthesize a variety of carbonates from chloromethyl chloroformates and diverse alcohols, highlighting the versatility of the core chemical structure. rbattalcollege.org These methods offer an environmentally suitable procedure for preparing corresponding carbonates in good to excellent yields. rbattalcollege.org
Application of Advanced Characterization Techniques
The development and optimization of synthesis processes for this compound rely heavily on sophisticated analytical and characterization techniques. These methods are essential for confirming the structure of the compound, analyzing its purity, and monitoring reaction kinetics.
Advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and DEPT-135, are used to provide detailed insights into the molecular structure, serving as a "structural fingerprint" for the compound. evitachem.com For quantitative analysis and quality control, methods like headspace-gas chromatography (HS-GC) have been developed and validated for the determination of residual solvents and the limit of chloromethyl isopropyl carbonate in pharmaceutical products. ijpronline.com
In catalyst development, a suite of characterization techniques is employed to understand the catalyst's physical and chemical properties. These include Powder X-ray Diffraction (PXRD) to determine the crystalline structure, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, Scanning Electron Microscopy (SEM) to observe surface morphology, and Thermal Gravimetric Analysis (TGA) to assess thermal stability. researchgate.netlsbu.ac.uk
| Technique | Application in this compound Research | Source |
| Nuclear Magnetic Resonance (NMR) | Provides structural fingerprints (¹H, ¹³C, DEPT-135) to identify the arrangement of atoms. | evitachem.com |
| Headspace-Gas Chromatography (HS-GC) | Developed and validated for determining residual solvents and the limit of the compound in final products. | ijpronline.com |
| Powder X-ray Diffraction (PXRD) | Characterizes the crystal structure and stability of catalysts used in synthesis. | lsbu.ac.uk |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms the structure of catalysts. | lsbu.ac.uk |
| Scanning Electron Microscopy (SEM) | Analyzes the surface morphology of catalysts. | researchgate.net |
| Thermal Gravimetric Analysis (TGA) | Evaluates the thermal stability of catalysts. | lsbu.ac.uk |
Integration of Computational Chemistry for Predictive Modeling
Computational chemistry is becoming an indispensable tool for accelerating research and development related to this compound. Predictive modeling can optimize reaction conditions, screen potential catalysts, and elucidate reaction mechanisms, thereby reducing the need for extensive and time-consuming laboratory experiments. mdpi.commdpi.com
Response Surface Methodology (RSM) is a statistical modeling technique that has been successfully used to investigate and optimize the process variables for the greener synthesis of chloromethyl ethylene carbonate. mdpi.com This method helps in understanding the interaction effects between different variables like temperature, pressure, and catalyst loading to predict the optimal conditions for maximizing product yield. mdpi.com For catalyst design, Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the potentiometric selectivity of sensors based on newly synthesized ligands for carbonates. mdpi.com
Furthermore, kinetic modeling is employed to understand the reaction pathways and rates, as demonstrated in the synthesis of glycerol carbonate. ump.ac.id For more complex systems, advanced techniques like Artificial Neural Networks (ANN) are used to model and optimize processes, such as molten carbonate electrolysis for fuel production. ekb.eg Density Functional Theory (DFT) simulations are also used to investigate reaction mechanisms at the molecular level, providing insights into the role of the catalyst and the activation of reactants. mdpi.com
Scale-Up and Industrial Applicability of Synthesis Methods
A critical aspect of future research is ensuring that newly developed synthesis methods are scalable and economically viable for industrial production. researchgate.net The transition from laboratory-scale synthesis to large-scale industrial application presents numerous challenges, including catalyst stability, process control, and cost-effectiveness. lsbu.ac.uk
The development of robust heterogeneous catalysts, such as the Zr/ZIF-8 catalyst, is a significant step towards industrial viability. lsbu.ac.uk Its proven reusability and effectiveness in solvent-free conditions make it a promising candidate for large-scale applications. mdpi.comlsbu.ac.uk Methodologies that are designed to be simple, efficient, and scalable are crucial. rbattalcollege.org For instance, a one-pot protocol for transforming chloromethyl chloroformate to corresponding carbonates has been highlighted for its potential to be readily applied to large-scale processes at the plant level with excellent yield and cost efficiency. rbattalcollege.org The ultimate goal is to develop continuous flow processes, which can offer significant advantages over batch reactors in terms of efficiency, safety, and reproducibility for industrial-scale manufacturing. lsbu.ac.uk
Q & A
Q. What are the standard synthetic methodologies for preparing butyl chloromethyl carbonate in laboratory settings?
this compound is typically synthesized via esterification or transesterification reactions involving chloromethyl chloroformate and butanol derivatives. A scalable approach involves a multi-step continuous reaction system, such as the one described in a patent for chloromethyl isopropyl carbonate synthesis . Key steps include:
- Reactor design : Use of cascading stirred-tank reactors to control reaction kinetics and minimize by-product formation.
- By-product management : Continuous removal of hydrogen chloride (HCl) via vacuum distillation or absorption systems to shift reaction equilibrium toward product formation .
- Purification : Fractional distillation or reactive distillation columns to isolate high-purity product.
Q. What safety protocols are critical when handling this compound and its intermediates?
- Ventilation : Use fume hoods to mitigate exposure to volatile intermediates like chloromethyl chloroformate, which is a lachrymator and respiratory irritant .
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats are mandatory due to the compound’s reactivity with metals and flammability risks .
- Storage : Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at temperatures below 25°C to prevent decomposition .
Q. How can researchers characterize the purity and structural identity of this compound?
- Spectroscopic techniques :
- NMR : H and C NMR to confirm ester and chloromethyl functional groups.
- IR spectroscopy : Peaks at ~1750 cm (carbonate C=O stretch) and ~750 cm (C-Cl stretch).
- Chromatography : GC-MS or HPLC with UV detection to quantify purity and identify impurities like residual HCl or unreacted alcohol .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Temperature control : Lower temperatures (0–10°C) reduce HCl evolution and suppress hydrolysis of the chloromethyl group.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or heterogeneous catalysts to enhance selectivity.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What analytical strategies resolve contradictions in yield or purity data across different synthetic routes?
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, reaction time) affecting yield.
- By-product profiling : Quantify HCl via titration or ion chromatography to correlate impurity levels with reaction efficiency .
- Cross-validation : Compare results from independent labs using identical starting materials and protocols to identify systematic errors .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., reactions with amines or thiols).
- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for stabilizing intermediates or reducing side reactions .
Q. What advanced techniques enable real-time monitoring of this compound degradation under varying storage conditions?
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition kinetics at elevated temperatures.
- Mass spectrometry imaging (MSI) : Map spatial degradation products in stored samples to identify localized instability .
Methodological Guidance
Q. How should researchers document experimental procedures to ensure reproducibility?
- Lab notebooks : Record precise reaction parameters (e.g., stirring speed, cooling rates) and batch-specific observations (e.g., color changes, exotherms) .
- Supplementary data : Include raw chromatograms, spectral data, and calibration curves in supporting information files, formatted per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Q. What strategies improve the reliability of toxicity assessments for this compound derivatives?
- In vitro assays : Use human cell lines (e.g., HepG2) for acute toxicity screening, with positive/negative controls (e.g., chloromethyl methyl ether as a benchmark) .
- Ecotoxicology : Follow OECD guidelines for aquatic toxicity testing, including Daphnia magna immobilization assays and algal growth inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
